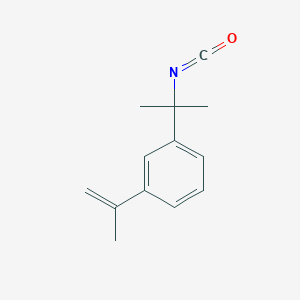
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
Cat. No. B1664602
Key on ui cas rn:
2094-99-7
M. Wt: 201.26 g/mol
InChI Key: ZVEMLYIXBCTVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05480946
Procedure details


9.045 g (5.53 m equiv. amine) of an α,ω-di-propylamino-poly-(dimethyl siloxane) of MW 1636 (Shin Etsu Corp. No. X-22-161A) are placed in a 1 oz. jar; 4.56 g of hexafluoroisopropyl methacrylate (F6MA) are added and the mixture is stirred and cooled in an ice-water bath. 0.21 g (0.9546 m moles) of isophorone diisocyanate (IPDI) are added and the mixture is stirred for 2 hours at room temperature until all isocycanate has disappeared (by IR). Then 1.85 g (9.22 m moles) m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added and the mixture is stirred for 2 more hours to yield a clear viscous liquid of a 70.90% solution of α-methyl styrene capped, chain extended poly(dimethyl siloxane) of MW 2426 (calculated) in F6MA.
[Compound]
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
Type
reactant
Reaction Step One




Name
Yield
70.9%

Name
Identifiers


|
REACTION_CXSMILES
|
C(OC(C(F)(F)F)C(F)(F)F)(=O)C(C)=C.O=C=NC1CC(C)(C)CC(C)(CN=C=O)C1.[C:32]([C:35]1[CH:36]=[C:37]([CH:44]=[CH:45][CH:46]=1)C(N=C=O)(C)C)([CH3:34])=[CH2:33]>>[CH3:34][C:32]([C:35]1[CH:36]=[CH:37][CH:44]=[CH:45][CH:46]=1)=[CH2:33]
|
Inputs


Step One
[Compound]
|
Name
|
α,ω-di-propylamino-poly-(dimethyl siloxane)
|
|
Quantity
|
9.045 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C(F)(F)F)C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-water bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 2 hours at room temperature until all isocycanate
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 2 more hours
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05480946
Procedure details


9.045 g (5.53 m equiv. amine) of an α,ω-di-propylamino-poly-(dimethyl siloxane) of MW 1636 (Shin Etsu Corp. No. X-22-161A) are placed in a 1 oz. jar; 4.56 g of hexafluoroisopropyl methacrylate (F6MA) are added and the mixture is stirred and cooled in an ice-water bath. 0.21 g (0.9546 m moles) of isophorone diisocyanate (IPDI) are added and the mixture is stirred for 2 hours at room temperature until all isocycanate has disappeared (by IR). Then 1.85 g (9.22 m moles) m-isopropenyl-α,α-dimethylbenzyl isocyanate (TMI) are added and the mixture is stirred for 2 more hours to yield a clear viscous liquid of a 70.90% solution of α-methyl styrene capped, chain extended poly(dimethyl siloxane) of MW 2426 (calculated) in F6MA.
[Compound]
Name
α,ω-di-propylamino-poly-(dimethyl siloxane)
Quantity
9.045 g
Type
reactant
Reaction Step One




Name
Yield
70.9%

Name
Identifiers


|
REACTION_CXSMILES
|
C(OC(C(F)(F)F)C(F)(F)F)(=O)C(C)=C.O=C=NC1CC(C)(C)CC(C)(CN=C=O)C1.[C:32]([C:35]1[CH:36]=[C:37]([CH:44]=[CH:45][CH:46]=1)C(N=C=O)(C)C)([CH3:34])=[CH2:33]>>[CH3:34][C:32]([C:35]1[CH:36]=[CH:37][CH:44]=[CH:45][CH:46]=1)=[CH2:33]
|
Inputs


Step One
[Compound]
|
Name
|
α,ω-di-propylamino-poly-(dimethyl siloxane)
|
|
Quantity
|
9.045 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C(F)(F)F)C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C=1C=C(C(C)(C)N=C=O)C=CC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-water bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 2 hours at room temperature until all isocycanate
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 2 more hours
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
